Home > Products > Screening Compounds P2548 > DOTA-(Tyr3)-Octreotate acetate
DOTA-(Tyr3)-Octreotate acetate -

DOTA-(Tyr3)-Octreotate acetate

Catalog Number: EVT-13528972
CAS Number:
Molecular Formula: C67H94N14O21S2
Molecular Weight: 1495.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

DOTA-(Tyr3)-Octreotate acetate, commonly referred to as DOTA-TATE, is a synthetic peptide that functions as a somatostatin analogue. This compound is particularly significant in the field of nuclear medicine due to its ability to target somatostatin receptors, specifically subtype 2, which are overexpressed in various neuroendocrine tumors. DOTA-TATE is recognized for its role in peptide receptor radionuclide therapy and positron emission tomography imaging, making it a crucial tool for both diagnostic and therapeutic applications in oncology.

Source

DOTA-(Tyr3)-Octreotate acetate is derived from octreotide, a synthetic derivative of somatostatin, with the addition of a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator. This modification allows for the attachment of radiometals such as gallium-68 and lutetium-177, facilitating its use in targeted radionuclide therapy and imaging.

Classification

This compound falls under the category of radiopharmaceuticals and peptide analogues. It is classified as a somatostatin receptor agonist and is utilized in the diagnosis and treatment of neuroendocrine tumors due to its high affinity for somatostatin receptors.

Synthesis Analysis

Methods

The synthesis of DOTA-(Tyr3)-Octreotate acetate typically involves solid-phase peptide synthesis (SPPS). The process begins with the assembly of the octreotate peptide sequence on a solid support followed by conjugation with the DOTA chelator through a coupling reaction.

Technical Details:

  1. Solid-Phase Peptide Synthesis: The octreotate peptide is synthesized using standard SPPS techniques, which involve sequentially adding protected amino acids to form the desired sequence.
  2. Conjugation with DOTA: After peptide synthesis, the terminal amino acid is deprotected to allow for coupling with unprotected DOTA. This step often employs coupling reagents to facilitate the reaction.
  3. Purification: High-performance liquid chromatography (HPLC) is commonly used to purify the final product and remove any unreacted materials or by-products .
Molecular Structure Analysis

Structure

DOTA-(Tyr3)-Octreotate acetate has a complex molecular structure characterized by its cyclic disulfide bridge and multiple functional groups that enhance its binding properties. The molecular formula is C67H94N14O21S2C_{67}H_{94}N_{14}O_{21}S_{2}, with a molecular weight of approximately 1495.69 g/mol .

Data

  • Molecular Weight: 1495.69 g/mol
  • Molecular Formula: C67H94N14O21S2C_{67}H_{94}N_{14}O_{21}S_{2}
  • CAS Number: 177943-89-4 .
Chemical Reactions Analysis

Reactions

DOTA-(Tyr3)-Octreotate acetate primarily undergoes chelation reactions where it forms stable complexes with various metal ions such as gallium-68, lutetium-177, and yttrium-90. These reactions are essential for its application in radiopharmaceuticals.

Technical Details:

  1. Chelation Reactions: The binding of DOTA-TATE to metal ions occurs under mild acidic conditions using metal salts like gallium chloride or lutetium chloride.
  2. Major Products: The resulting products include radiolabeled complexes such as gallium-68-DOTA-(Tyr3)-Octreotate and lutetium-177-DOTA-(Tyr3)-Octreotate .
Mechanism of Action

DOTA-(Tyr3)-Octreotate acetate exerts its therapeutic effects by selectively binding to somatostatin receptors on tumor cells, particularly subtype 2. Once bound, it facilitates internalization via endocytosis, allowing for localized delivery of radioactive isotopes that induce DNA damage in cancer cells.

Process

  1. Binding: The compound binds with high affinity to somatostatin receptors on neuroendocrine tumors.
  2. Internalization: Following receptor binding, the complex is internalized into the cell.
  3. Radiation Delivery: The emitted beta particles from attached radionuclides cause double-strand DNA breaks leading to tumor cell death .
Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 1.46 g/cm³ .
  • Melting Point: Not specified.

Chemical Properties

  • Solubility: Generally soluble in aqueous solutions due to its polar nature.
  • Stability: Stable under appropriate storage conditions (-20 ± 5 °C) but sensitive to light and moisture.

Relevant Data or Analyses

The compound's stability and solubility make it suitable for clinical applications involving radiopharmaceuticals .

Applications

DOTA-(Tyr3)-Octreotate acetate has several significant applications in medical science:

  1. Diagnostic Imaging: Used in positron emission tomography imaging for assessing somatostatin receptor density in tumors.
  2. Therapeutic Use: Employed in peptide receptor radionuclide therapy for treating neuroendocrine tumors expressing somatostatin receptors.
  3. Research Applications: Investigated for potential use in various cancer therapies due to its targeted delivery mechanism .
Introduction to DOTA-(Tyr3)-Octreotate Acetate in Targeted Radiopharmaceutical Therapy

Historical Development of Somatostatin Analogs in Nuclear Medicine [1] [10]

The evolution of somatostatin analogs (SSAs) represents a paradigm shift in nuclear oncology. Native somatostatin-14 (SST-14), discovered in 1973, exhibited potent inhibition of hormone secretion but had limited clinical utility due to its extremely short half-life (<3 minutes) and broad receptor affinity. This spurred the development of synthetic analogs with enhanced metabolic stability and receptor selectivity. The first breakthrough was octreotide, an 8-amino-acid cyclic peptide retaining the essential β-turn pharmacophore (Phe³, Trp⁴, Lys⁵, Thr⁶) but replacing L-Trp with D-Trp to resist enzymatic degradation. Its half-life extended to ~2 hours, enabling clinical use for acromegaly and carcinoid syndrome [10].

Further optimization led to octreotate, where the C-terminal threoninol was substituted with threonine. This modification significantly increased affinity for somatostatin receptor subtype 2 (SSTR2), the predominant isoform overexpressed in neuroendocrine tumors (NETs). Radiolabeled SSAs emerged as diagnostic tools with [¹¹¹In-DTPA]-octreotide (OctreoScan™), approved in 1994 for SSTR scintigraphy. However, the true theranostic revolution began with the integration of DOTA chelation chemistry. Unlike DTPA, the macrocyclic DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) forms exceptionally stable complexes with trivalent radiometals like lutetium-177 (¹⁷⁷Lu) and gallium-68 (⁶⁸Ga). This enabled the creation of [¹⁷⁷Lu]-DOTA-(Tyr³)-octreotate (Lutathera®), combining DOTA’s radiometal stability with octreotate’s SSTR2 specificity. Landmark trials like NETTER-1 (2011-2016) demonstrated unprecedented efficacy in progressive midgut NETs, with [¹⁷⁷Lu]-DOTA-TATE achieving a 65% progression-free survival rate at 20 months versus 11% for high-dose octreotide alone [1]. FDA and EMA approvals in 2018 cemented its status as a first-in-class peptide receptor radionuclide therapy (PRRT).

Table 1: Key Milestones in SSA Development for Nuclear Medicine

YearDevelopmentSignificance
1973Discovery of somatostatin-14Endocrine inhibitory peptide; short half-life limited utility
1988Octreotide approvalFirst stable SSA; half-life ~2 hours; treats acromegaly/NET symptoms
1994[¹¹¹In-DTPA]-octreotide (OctreoScan™)First SSTR imaging agent; enabled tumor localization via SPECT
1999Preclinical [¹⁷⁷Lu]-DOTA-TATEDemonstrated superior tumor retention vs. [¹¹¹In-DTPA]-octreotide
2018[¹⁷⁷Lu]-DOTA-TATE (Lutathera®)FDA/EMA approval for SSTR+ GEP-NETs; established PRRT as standard care

Role of DOTA Chelation in Radiometal Complexation and Theranostic Applications [3] [6] [7]

DOTA’s supremacy in radiopharmaceutical chelation stems from its octadentate coordination geometry. The four nitrogen atoms of the cyclen ring and four carboxylate oxygen atoms create a pre-organized cavity ideally sized for trivalent lanthanides (e.g., Lu³⁺, Ga³⁺, Y³⁺). Upon complexation, DOTA envelops the radiometal in a protective cage, forming bonds with dissociation constants (log K) exceeding 25 for Lu³⁺ [9]. This kinetic and thermodynamic stability is critical for preventing transmetalation (e.g., to transferrin in blood) or accumulation in bone marrow during therapy.

The theranostic versatility of DOTA-(Tyr³)-octreotate acetate arises from its compatibility with diagnostic and therapeutic radiometals:

  • Diagnostic pair: ⁶⁸Ga (t½=68 min, β⁺=89%, Eβ⁺max=1.9 MeV) for PET/CT enables high-resolution SSTR imaging. The rapid clearance of [⁶⁸Ga]-DOTA-TATE (<3 hours) permits same-day imaging.
  • Therapeutic pair: ¹⁷⁷Lu (t½=6.65 days, Eβ⁻max=0.50 MeV, range=0.67 mm in tissue) delivers targeted β-radiation. Its co-emitted γ-photons (113 keV, 208 keV) allow simultaneous SPECT imaging and dosimetry [1] [6].

DOTA’s flexibility also supports emerging radiometals like ⁴⁷Sc (t½=3.35 d) and ¹⁶¹Tb (t½=6.89 d), though their supply remains limited. Innovations like dual-chelator systems (e.g., DFOB-Lys-N₆-DOTA) enable mixed-element theranostics (e.g., ⁸⁹Zr-PET/¹⁷⁷Lu-therapy) without altering biodistribution. This regioselective chelation—where Zr⁴⁺ binds DFOB and Lu³⁺ binds DOTA—was confirmed by NMR chemical shift analysis [9].

Table 2: Radiometal Complexation Properties of DOTA

RadiometalApplicationHalf-LifeKey EmissionsLog K (DOTA)Coordination Mode
⁶⁸Ga³⁺PET Imaging68 minβ⁺ (89%), Eγ=511 keV26.1 [9]6-coordinate (N₄O₂)
¹⁷⁷Lu³⁺β-Therapy6.65 daysβ⁻ (79%), γ=113/208 keV25.4 [9]8-coordinate (N₄O₄)
⁹⁰Y³⁺β-Therapy2.67 daysβ⁻ (100%), Eβ⁻max=2.28 MeV24.8 [6]8-coordinate (N₄O₄)
¹¹¹In³⁺SPECT/Auger2.81 daysγ=171/245 keV23.9 [6]8-coordinate (N₄O₄)
²²⁵Ac³⁺α-Therapy9.92 daysα-particles (4-8 MeV)~25 [est.]Partial (requires macropa/multimerization)

Structural and Functional Significance of the Tyr3-Octreotate Motif [4] [8] [10]

The [Tyr³]-octreotate pharmacophore is engineered for maximal SSTR2 affinity and intracellular internalization. Cryo-EM structures of SSTR2-Gi complexes bound to SST14, octreotide, and octreotate reveal a conserved binding pocket dominated by hydrophobic residues (Transmembrane domains 3, 5, 6, 7). Key interactions include:

  • Tyr³ substitution: Replaces Phe³ in octreotide. The phenolic -OH group forms a hydrogen bond with Q102²·⁶³ in TM2 of SSTR2, enhancing binding affinity (Kd~1-5 nM) over octreotide (Kd~5-10 nM) [4].
  • β-Turn motif: The D-Trp⁴-Lys⁵ segment (mimicking Trp⁸-Lys⁹ in SST14) inserts into a hydrophobic cleft formed by F294⁷·³⁵ and F208⁵·⁴⁷. This is stabilized by a salt bridge between Lys⁵-NH₃⁺ and D122³·³² [4].
  • C-terminal threonine: The free -COOH of Thr⁶ (octreotate vs. octreotide’s threoninol) enables electrostatic interaction with R295⁷·³⁶, accelerating receptor internalization [10].

The disulfide bridge (Cys²-Cys⁷) enforces a rigid cyclic conformation, reducing proteolytic susceptibility. Compared to SST14, DOTA-TATE lacks N-terminal residues (Ala-Gly) and the C-terminal extension (Cys-Lys-Asn-Phe), eliminating low-affinity interactions with SSTR1/4. This confers subtype selectivity: High affinity for SSTR2 (IC₅₀=0.2±0.1 nM), moderate for SSTR5 (IC₅₀=6.3±0.5 nM), and negligible for SSTR1/3/4 [10].

Functional superiority is evidenced by:

  • Enhanced tumor uptake: In murine medulloblastoma xenografts, tumor accumulation of [¹⁷⁷Lu]-DOTA-TATE was 5-fold higher than [¹²⁵I]-Gluc-TOCA at 24 hours post-injection (7.2% ID/g vs. 1.4% ID/g) [8].
  • Prolonged intracellular retention: After SSTR2-mediated endocytosis, [¹⁷⁷Lu]-DOTA-TATE showed 2-fold higher internalization in D341 MED cells at 4 hours (6.22% vs. 3.16% for [¹²⁵I]-Gluc-TOCA) [8].
  • Metabolic stability: The D-configured Trp⁴ and Thr⁶-ol resist aminopeptidases and carboxypeptidases, extending plasma half-life to >60 minutes versus <3 minutes for SST14 [10].

Properties

Product Name

DOTA-(Tyr3)-Octreotate acetate

IUPAC Name

acetic acid;(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2R)-3-phenyl-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid

Molecular Formula

C67H94N14O21S2

Molecular Weight

1495.7 g/mol

InChI

InChI=1S/C65H90N14O19S2.C2H4O2/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;1-2(3)4/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);1H3,(H,3,4)/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+;/m1./s1

InChI Key

MGIRFLMPSDEBOD-UZOALHFESA-N

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O.CC(=O)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.